molecular formula C5H5NO3 B2848173 2(1H)-Pyridinone, 4,5-dihydroxy- CAS No. 57905-79-0

2(1H)-Pyridinone, 4,5-dihydroxy-

Cat. No.: B2848173
CAS No.: 57905-79-0
M. Wt: 127.099
InChI Key: NKZIETIAJOSOJN-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4,5-dihydroxy- is a heterocyclic organic compound that features a pyridinone ring substituted with two hydroxyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4,5-dihydroxy- typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with N-heteroaryl-N’-phenylureas in the presence of an acid catalyst such as formic acid. The reaction is carried out in refluxing acetonitrile, leading to the formation of the desired dihydroxy-pyridinone derivative .

Industrial Production Methods

Industrial production methods for 2(1H)-Pyridinone, 4,5-dihydroxy- are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4,5-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyridinone derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Alkylated or acylated pyridinone derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 4,5-dihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4,5-dihydroxy- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar structure but differ in the position of the hydroxyl groups and the presence of a quinolone ring.

    2,4-Dihydroxyquinoline: Another related compound with hydroxyl groups at different positions on the quinoline ring.

Uniqueness

2(1H)-Pyridinone, 4,5-dihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4,5-dihydroxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-1-5(9)6-2-4(3)8/h1-2,8H,(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZIETIAJOSOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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